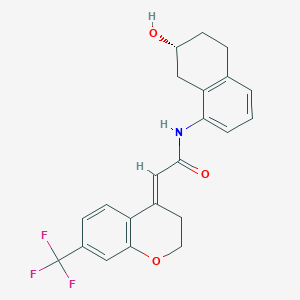
Ruzotolimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruzotolimod is a small molecule drug that acts as an agonist of Toll-like receptor 7 (TLR7). It has shown promising potential in the investigation of infections such as hepatitis B virus (HBV), COVID-19, and SARS-CoV-2 . The molecular formula of this compound is C14H18N4O5S, and it has a molecular weight of 354.38 g/mol .
Preparation Methods
The synthesis of Ruzotolimod involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and are typically outlined in patents and scientific literature . Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques and stringent quality control measures .
Chemical Reactions Analysis
Ruzotolimod undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ruzotolimod has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of Toll-like receptor 7 and its downstream signaling pathways.
Biology: Investigated for its role in modulating immune responses, particularly in the context of viral infections.
Medicine: Explored as a potential therapeutic agent for treating chronic hepatitis B virus infection and other viral diseases.
Industry: Utilized in the development of new antiviral drugs and immunomodulatory therapies .
Mechanism of Action
Ruzotolimod exerts its effects by binding to and activating Toll-like receptor 7 (TLR7). This activation leads to the induction of various immune responses, including the production of cytokines and the activation of dendritic cells. The molecular targets and pathways involved in this process include the TLR7 signaling pathway, which plays a crucial role in the body’s defense against viral infections .
Comparison with Similar Compounds
Ruzotolimod is unique in its specific activation of Toll-like receptor 7. Similar compounds include other TLR7 agonists, such as imiquimod and resiquimod. These compounds also activate TLR7 but may differ in their potency, specificity, and therapeutic applications . This compound’s uniqueness lies in its potential for treating a broader range of viral infections and its specific molecular structure.
Properties
CAS No. |
1948241-60-8 |
|---|---|
Molecular Formula |
C14H18N4O5S |
Molecular Weight |
354.38 g/mol |
IUPAC Name |
[(1S)-1-[(2S,4R,5R)-5-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-4-hydroxyoxolan-2-yl]propyl] acetate |
InChI |
InChI=1S/C14H18N4O5S/c1-3-8(22-6(2)19)9-4-7(20)12(23-9)18-11-10(24-14(18)21)5-16-13(15)17-11/h5,7-9,12,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8+,9+,12-/m1/s1 |
InChI Key |
OJEUDXXMKNXHST-JDVQERKKSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H]1C[C@H]([C@@H](O1)N2C3=NC(=NC=C3SC2=O)N)O)OC(=O)C |
Canonical SMILES |
CCC(C1CC(C(O1)N2C3=NC(=NC=C3SC2=O)N)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




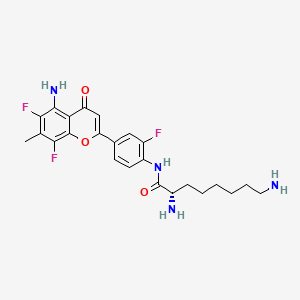
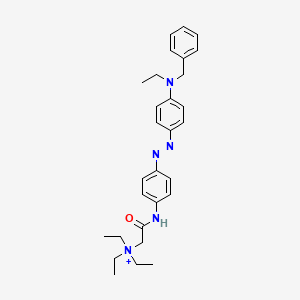
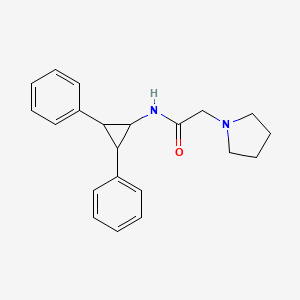
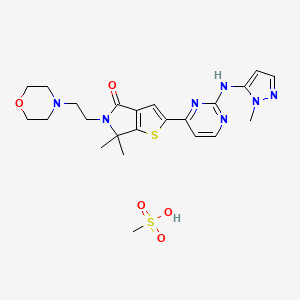
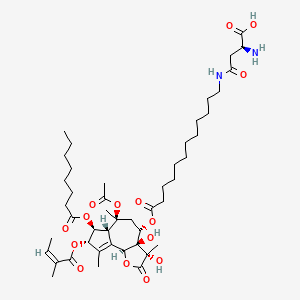

![[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10860291.png)
![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)
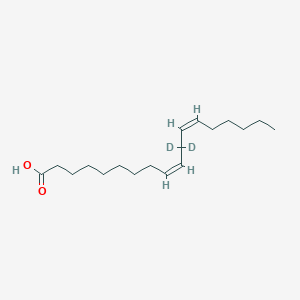
![(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10860320.png)
